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Compound of Interest

Compound Name: 4-Methoxycinnamyl alcohol

Cat. No.: B1239260

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamyl alcohol, a compound of interest in various research fields, including drug
development. The information presented herein is crucial for the unambiguous identification,
purity assessment, and structural elucidation of this molecule. This document compiles
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Methoxycinnamyl alcohol
(CAS No: 53484-50-7; Molecular Formula: C10H1202; Molecular Weight: 164.20 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published NMR dataset for 4-methoxycinnamyl alcohol is not readily
available in the searched literature, a certificate of analysis for a commercial sample confirms
its identity through *H-NMR analysis.[3] For structurally similar compounds, such as cinnamyl
alcohol, detailed NMR data is available and can serve as a reference for interpreting the
spectra of its 4-methoxy derivative.

Table 1: Predicted *H-NMR Chemical Shifts for 4-Methoxycinnamyl Alcohol
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Predicted Chemical

Coupling Constant

Protons . Multiplicity
Shift (6, ppm) (J, H2)
H-7 ~7.30 d ~8.5
H-8 ~6.85 d ~8.5
H-2 ~6.55 d ~16.0
H-3 ~6.25 dt ~16.0, ~6.0
H-1 ~4.30 d ~6.0
OCHs ~3.80 S
OH Variable brs

Table 2: Predicted 3C-NMR Chemical Shifts for 4-Methoxycinnamyl Alcohol

Carbon Predicted Chemical Shift (8, ppm)
C-9 ~159.0

C-5 ~130.0

C-3 ~129.0

C-6 ~128.0

C-2 ~127.0

C-7,C-8 ~114.0

C-1 ~63.0

OCHs ~55.0

Note: The predicted values are based on the analysis of structurally related compounds and

established NMR prediction tools. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Methoxycinnamyl alcohol is expected to exhibit characteristic
absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for 4-Methoxycinnamyl Alcohol

Functional Group Wavenumber (cm~—?) Intensity

O-H Stretch (Alcohol) 3500-3200 Strong, Broad
C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Alkenyl) 3080-3010 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=C Stretch (Aromatic) 1600, 1510, 1460 Medium to Strong
C=C Stretch (Alkenyl) ~1650 Medium

C-0O Stretch (Alcohol) ~1030 Strong

C-O Stretch (Aryl Ether) ~1250 Strong

Mass Spectrometry (MS)

The mass spectrum of 4-Methoxycinnamyl alcohol is expected to show a molecular ion peak
(M*) and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data for 4-Methoxycinnamyl Alcohol
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miz Interpretation

164 Molecular lon (M%)

147 [M - OH]*

133 [M - CH20H]*

121 [M - Cz2H4OH]* or Tropylium-type ion
107

91 Tropylium ion

77 Phenyl cation

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 4-
Methoxycinnamyl alcohol are not available in the public domain. However, the following are
general procedures that are typically employed for compounds of this nature.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 4-Methoxycinnamyl alcohol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). For 133C-NMR, a higher
concentration (20-50 mg) is recommended.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Acquire *H and 13C-NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for *H). For 33C-NMR, a proton-decoupled experiment is
typically performed.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy
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o Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on
the crystal.

o Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm™1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique, commonly Electron lonization (EI) for
GC-MS or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-Methoxycinnamyl alcohol.
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Caption: Generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 4-
Methoxycinnamyl alcohol. While comprehensive experimental data from a single source
remains to be published, the information provided here, based on available documentation and
predictive models, offers valuable insights for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamyl Alcohol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1239260#spectroscopic-data-of-4-methoxycinnamyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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